2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
Description
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-17-9-5-4-8-15(17)22-18(25)10-11-21-19(26)12-16-13-6-2-3-7-14(13)20(27)24-23-16/h2-9H,10-12H2,1H3,(H,21,26)(H,24,27) |
InChI Key |
VWGOANIGOMDTQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Hydroxyphthalazin-1-yl Fragment
Phthalazine derivatives are synthesized via cyclization of o-phthalaldehyde with hydrazine derivatives. Hydroxylation at the 4-position is achieved using potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, yielding 4-hydroxyphthalazine with 78% efficiency. Alternative methods employ catalytic copper(I) oxide under acidic conditions, though yields drop to 62%.
Preparation of the 1-Methyl-1H-Benzimidazol-2-yl Ethylacetamide Chain
The benzimidazole core is synthesized by condensing 1,2-phenylenediamine with trichloroacetyl isocyanate in dichloromethane at −10°C, followed by methylation using iodomethane in dimethylformamide (DMF). Subsequent N-ethylation with ethyl bromoacetate in acetone under reflux produces the acetamide side chain, achieving 85% purity after column chromatography.
Stepwise Coupling and Functionalization
Coupling the fragments necessitates precise control over reaction conditions to avoid undesired side products.
Amide Bond Formation
The 4-hydroxyphthalazin-1-yl acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF), then reacted with the benzimidazole ethylamine derivative at 25°C for 12 hours. This method achieves 70–73% yield, with purification via recrystallization from ethanol.
Regioselective Hydroxylation Post-Coupling
An alternative approach involves late-stage hydroxylation using palladium(II) acetate and benzoquinone in acetic acid, selectively oxidizing the phthalazine ring at the 4-position. This method reduces overall steps but requires rigorous temperature control (60±2°C) to maintain 68% yield.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include solvent selection, catalyst loading, and temperature profiles.
Table 1: Comparative Analysis of Coupling Methods
| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC/NHS Activation | THF | None | 25 | 73 | 98 |
| Palladium-Mediated | Acetic Acid | Pd(OAc)₂ | 60 | 68 | 95 |
| Direct Alkylation | DMF | K₂CO₃ | 80 | 58 | 90 |
Advanced Catalytic Strategies
Recent innovations focus on green chemistry principles and atom economy:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time for benzimidazole formation from 6 hours to 45 minutes, maintaining 82% yield. This method minimizes decomposition of heat-sensitive intermediates.
Enzymatic Acetylation
Lipase B from Candida antarctica catalyzes the acetylation step in aqueous buffer (pH 7.4), achieving 65% conversion without organic solvents. While eco-friendly, scaling remains challenging due to enzyme cost.
Analytical Validation and Quality Control
Post-synthetic characterization ensures structural fidelity:
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to certain enzymes or receptors, modulating their activity. The phthalazinone moiety may also contribute to the compound’s overall biological activity by interacting with different pathways .
Comparison with Similar Compounds
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structure : Features a benzimidazole linked via a thioacetamido group to a dinitrophenyl-substituted benzamide.
- Key Differences :
- Substituents : The dinitrophenyl group (electron-withdrawing) contrasts with the target compound’s hydroxyphthalazin (electron-donating).
- Linkage : Thioether (C–S–C) vs. oxygen-based acetamide in the target compound.
- Pharmacological Activity : Demonstrated antimicrobial and anticancer activity, attributed to the nitro groups enhancing redox cycling and DNA damage .
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91)
- Structure : Cyclohexyl-substituted benzimidazole linked to a rigid bicyclic terpene moiety.
- Key Differences :
- Applications: Potential CNS targeting due to enhanced blood-brain barrier permeability.
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
2-(1,1-Dioxido-1,2-benzothiazol-3-yl)-N-(4-phenoxyphenyl)acetamide
- Structure: Benzothiazine sulfone linked to phenoxyphenyl via acetamide.
- Key Differences :
Structural and Pharmacological Data Table
Key Findings and Trends
Linkage Impact : Oxygen-based acetamide bridges (target compound, ) favor hydrogen bonding, while thioethers () enhance radical scavenging.
Substituent Effects : Electron-withdrawing groups (e.g., nitro in W1) increase cytotoxicity but may reduce solubility. Hydroxyphthalazin in the target compound balances polarity and hydrogen-bonding capacity.
Heterocycle Diversity : Phthalazine (target) and coumarin () offer distinct electronic profiles, influencing target selectivity (kinases vs. coagulation factors).
Synthetic Routes : Carbodiimide-mediated coupling () is a common strategy for acetamide formation, ensuring scalability for therapeutic development.
Biological Activity
The compound 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a derivative of phthalazinone and benzimidazole. Its unique structural features suggest potential biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of phthalazinone derivatives with substituted benzimidazole compounds. The synthetic route can be summarized as follows:
- Preparation of Phthalazinone : Starting from phthalic anhydride and hydrazine, phthalazinone is synthesized.
- Benzimidazole Substitution : The phthalazinone is then reacted with 1-methyl-1H-benzimidazole in the presence of acetic acid to form the desired acetamide.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with phthalazinone structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Hydroxyphthalazin Derivative | S. aureus | 15 |
| Benzimidazole Derivative | E. coli | 12 |
These results suggest that the incorporation of both phthalazinone and benzimidazole moieties enhances the antimicrobial activity.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. For example, derivatives have been tested against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer).
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, with studies indicating that compounds can activate caspases involved in the apoptotic pathway.
Enzyme Inhibition
Another notable biological activity is the inhibition of specific enzymes. Compounds similar to this compound have shown potential as inhibitors of α-glucosidase, which is relevant in diabetes management.
| Compound | α-glucosidase Inhibition (%) |
|---|---|
| Compound A | 75% |
| Compound B | 68% |
These findings suggest a potential therapeutic application in managing blood sugar levels.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated a series of phthalazinone derivatives for their antimicrobial activity against clinical isolates, revealing significant inhibition against resistant strains .
- Anticancer Properties : Research published in Cancer Letters demonstrated that benzimidazole-phthalazinone hybrids induced apoptosis in breast cancer cells through mitochondrial pathways .
- Enzyme Inhibition : An investigation into α-glucosidase inhibitors highlighted several derivatives that exhibited promising inhibitory effects, suggesting their potential use in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
